molecular formula C17H18BrNO3S B2802878 5-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide CAS No. 1797577-66-2

5-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide

Cat. No.: B2802878
CAS No.: 1797577-66-2
M. Wt: 396.3
InChI Key: ZBFJSDAXGLIJPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide is a useful research compound. Its molecular formula is C17H18BrNO3S and its molecular weight is 396.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Researchers have developed practical synthesis methods for compounds structurally related to "5-bromo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide," showcasing their potential in medicinal chemistry and drug design. For example, a practical method for synthesizing an orally active CCR5 antagonist demonstrates the versatility of these compounds in chemical synthesis and their potential application in developing therapeutic agents (Ikemoto et al., 2005). Another study focused on the synthesis of thio- and furan-fused heterocycles, such as furopyranone and furopyrrolone derivatives, starting from similar acid derivatives, which could be of interest in the development of new chemical entities with potential biological activities (Ergun et al., 2014).

Antibacterial Activities

Compounds structurally related to "5-bromo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide" have been evaluated for their antibacterial activities. For instance, the synthesis and antibacterial activity of novel oxadiazoles substituted with a (4-methoxyphenyl)-tetrahydropyranyl moiety were investigated, showing potential as antibacterial agents (Aghekyan et al., 2020). Additionally, the development of functionalized N-(4-bromophenyl)furan-2-carboxamides and their evaluation against drug-resistant bacteria highlighted the relevance of these compounds in addressing antimicrobial resistance (Siddiqa et al., 2022).

Antiprotozoal and Antiviral Potentials

The antiprotozoal activities of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural features with the target compound, were explored, demonstrating strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004). This suggests potential applications in the development of treatments for protozoal infections.

Properties

IUPAC Name

5-bromo-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3S/c18-15-7-6-14(22-15)16(20)19-12-17(8-10-21-11-9-17)23-13-4-2-1-3-5-13/h1-7H,8-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFJSDAXGLIJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=C(O2)Br)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.